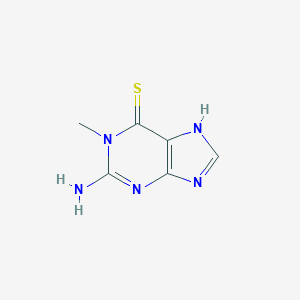

1-Methylthioguanine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-1-methyl-7H-purine-6-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5S/c1-11-5(12)3-4(9-2-8-3)10-6(11)7/h2H,1H3,(H2,7,10)(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUTXZSKZCQABC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=S)C2=C(N=CN2)N=C1N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937285 | |

| Record name | 2-Imino-1-methyl-1,2,3,9-tetrahydro-6H-purine-6-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1320-87-2, 16714-57-1, 86243-64-3 | |

| Record name | Guanine, methylthio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9H-Purine-6-thione, 2-amino-1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016714571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylthioguanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Imino-1-methyl-1,2,3,9-tetrahydro-6H-purine-6-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Sarcin from aspergillus giganteus | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methylthioguanine and Analogues

Optimal Synthetic Pathways and Chemical Precursors

Two primary synthetic routes have been established for the preparation of 1-Methylthioguanine. researchgate.net These methods utilize either a pre-methylated pyrimidine (B1678525) precursor for ring closure and thiation or start with a pre-formed N1-methylated purine (B94841) ring.

The first pathway involves a one-step reaction that combines ring closure (cyclization) and thiation. The chemical precursor for this method is 2,4-diamino-5-formamido-1-methyl-6-pyrimidone . When this compound is treated with phosphorus pentasulfide in a high-boiling solvent like pyridine, it undergoes a reaction that simultaneously forms the imidazole (B134444) ring portion of the purine and converts the C6-oxo group into a C6-thione group, yielding 1-Methylthioguanine. researchgate.net

A second established pathway begins with the precursor 1-methylguanine (B1207432) . This approach leverages a direct thiation reaction where 1-methylguanine is heated with phosphorus pentasulfide. researchgate.net This method is more direct if 1-methylguanine is readily available. Both methods have proven effective for synthesizing the target compound. researchgate.net

Table 1: Key Chemical Precursors for 1-Methylthioguanine Synthesis

| Precursor Name | Synthetic Role | Pathway |

|---|---|---|

| 2,4-diamino-5-formamido-1-methyl-6-pyrimidone | Starting material for simultaneous cyclization and thiation | Pathway 1 |

| 1-Methylguanine | N1-methylated purine for direct thiation | Pathway 2 |

| Phosphorus Pentasulfide | Thiation agent (converts C=O to C=S) | Both Pathways |

| Pyridine | High-boiling solvent for reaction | Pathway 1 |

Alkylation Strategies for N1-Methylation and S6-Thio Groups

The synthesis of 1-Methylthioguanine requires specific strategies to ensure the correct positioning of the methyl and thio groups. The challenge in purine chemistry is to control the site of methylation, as guanine (B1146940) has several potential nitrogen sites for alkylation.

N1-Methylation: The most effective strategies involve starting with a precursor that is already methylated at the desired N1 position. This is exemplified in the synthetic pathways described above, which use either 1-methylguanine or a 1-methyl-pyrimidine derivative as starting materials. researchgate.net Direct methylation of guanine or 6-thioguanine (B1684491) can lead to a mixture of isomers (e.g., N7, N9, or S6 methylation), making purification complex. Therefore, starting with a pre-methylated building block is the optimal strategy for regiochemical control. The biosynthesis of the related nucleoside, N1-Methylguanosine, is catalyzed by specific methyltransferase enzymes using S-adenosyl methionine (SAM) as the methyl donor, highlighting the biological importance of this specific methylation site. Current time information in Bangalore, IN.chemicalbook.com

S6-Thio Group Introduction: The introduction of the sulfur atom at the C6 position is typically achieved through a thiation reaction. This process involves the conversion of a carbonyl group (C=O) at the C6 position of the purine or pyrimidine precursor into a thiocarbonyl group (C=S). The most common reagent used for this transformation in the synthesis of 1-Methylthioguanine is phosphorus pentasulfide (P₂S₅) . researchgate.net The reaction is generally carried out at elevated temperatures in a suitable solvent, such as pyridine. researchgate.net For many thiopurines, including 6-thioguanine and its derivatives, the thione tautomer is confirmed to be the dominant form over the thiol tautomer. mdpi.com

Purity Validation Techniques for Synthesized 1-Methylthioguanine

To confirm the identity and purity of synthesized 1-Methylthioguanine, a combination of chromatographic and spectroscopic techniques is employed.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of 1-Methylthioguanine and for quantifying it in various matrices. oup.com Reversed-phase HPLC is the most common modality used. researchgate.netrsc.org The method separates 1-Methylthioguanine from its precursors, isomers (like S6-methylthioguanine), and other impurities.

A typical analysis involves injecting the sample onto a C18 column and eluting it with a mobile phase consisting of an aqueous buffer and an organic modifier like methanol (B129727) or acetonitrile. rsc.orgmdpi.com Additives such as perchloric acid, triethylamine, or formic acid may be used to control the pH and improve peak shape. rsc.orgmdpi.com Detection is commonly performed using a UV detector, as thiopurines have a characteristic UV absorbance maximum around 330-340 nm. mdpi.comacs.org For higher sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS). clockss.org

Table 2: Representative HPLC Conditions for Thiopurine Analysis

| Parameter | Typical Condition | Source(s) |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 100 x 8 mm, 5 µm) | rsc.org |

| Mobile Phase | Methanol-water (e.g., 7.5:92.5, v/v) with buffer | rsc.org |

| Buffer/Additive | 100 mM Triethylamine, pH adjusted with phosphoric acid | rsc.org |

| Flow Rate | 1.0 - 1.4 mL/min | rsc.org |

| Detection | UV/Photodiode Array (PDA) at ~340 nm or Mass Spectrometry (MS) | mdpi.comrsc.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of 1-Methylthioguanine, confirming the exact placement of the methyl group and other atoms.

¹H NMR: In the proton NMR spectrum, characteristic signals would include a singlet for the N1-methyl protons (N-CH₃), a singlet for the proton at the C8 position of the purine ring (H-8), and signals for the exchangeable amine (NH₂) and amide (NH) protons. Based on data for related 7-methylpurine-6-thiones, the N-methyl signal can be expected around δ 4.08 ppm, and the H-8 proton signal around δ 8.10 ppm in DMSO-d₆. nih.gov

¹³C NMR: The carbon-13 NMR spectrum provides information on each carbon in the molecule. Key signals would include the N-methyl carbon, and the five carbons of the purine ring system, including the characteristic C=S carbon. For related purine structures, the N-CH₃ carbon appears around δ 33-35 ppm, while the purine ring carbons appear in the range of δ 125-160 ppm.

The original synthesis paper from 1962 confirmed the structure using ultraviolet (UV) spectroscopy, which was a standard technique of the time. The reported UV absorption maxima were at 256 nm and 345 nm (at pH 1) and 234 nm and 336 nm (at pH 11), providing further evidence of the compound's identity. researchgate.net

Mass spectrometry (MS) is used to confirm the molecular weight of 1-Methylthioguanine and can help in its structural confirmation, especially when coupled with liquid chromatography (LC-MS/MS).

The chemical formula for 1-Methylthioguanine is C₆H₇N₅S, giving it a monoisotopic molecular weight of approximately 181.04 daltons. In mass spectrometry using electrospray ionization (ESI) in positive ion mode, the compound is typically detected as the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of approximately 182.05.

Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by fragmenting the parent ion. For the isomeric S6-methylthioguanine, the [M+H]⁺ ion at m/z 182.0495 fragments to produce major product ions at m/z 165, 148, and 134. Similar fragmentation pathways involving losses from the purine ring would be expected for 1-Methylthioguanine, providing a characteristic fingerprint for identification.

Table 3: Spectroscopic and Spectrometric Data for 1-Methylthioguanine

| Technique | Parameter | Expected Value / Characteristic | Source(s) |

|---|---|---|---|

| Mass Spectrometry | Molecular Formula | C₆H₇N₅S | researchgate.net |

| Molecular Weight | 181.22 g/mol | ||

| [M+H]⁺ Ion (m/z) | ~182.05 | ||

| ¹H NMR | N1-CH₃ Signal | Singlet, ~4.0 ppm | nih.gov |

| C8-H Signal | Singlet, ~8.1 ppm | nih.gov | |

| ¹³C NMR | N1-CH₃ Signal | ~34-35 ppm | |

| Purine Carbons | ~125-160 ppm | ||

| UV Spectroscopy | λmax at pH 1 | 256 nm, 345 nm | researchgate.net |

| λmax at pH 11 | 234 nm, 336 nm | researchgate.net |

Molecular Mechanisms of Action of 1 Methylthioguanine

Intracellular Bioactivation and Metabolite Formation

1-Methylthioguanine is a derivative of the purine (B94841) analog 6-thioguanine (B1684491) (6-TG). caymanchem.com Thiopurines are prodrugs, meaning they require intracellular conversion to exert their effects. aacrjournals.orgnih.gov The metabolic pathway involves several enzymatic steps that lead to the formation of active and cytotoxic nucleotides. nih.govresearchgate.net

The bioactivation of thiopurines, such as 6-mercaptopurine (B1684380) and azathioprine (B366305), ultimately leads to the formation of 6-thioguanine nucleotides (6-TGNs). nih.govresearchgate.net 6-Thioguanine (6-TG) itself is more directly converted to 6-thioguanosine (B559654) monophosphate (TGMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). patsnap.comwikipedia.org TGMP is then further phosphorylated by cellular kinases to form 6-thioguanosine diphosphate (B83284) (TGDP) and 6-thioguanosine triphosphate (TGTP). wikipedia.orgresearchgate.net Collectively, TGMP, TGDP, and TGTP are referred to as 6-TGNs. nih.govwikipedia.org The formation of these nucleotides is a critical step for the cytotoxic activity of thiopurines. nih.govimmunogenetics.nl

The ribonucleotide reductase enzyme can convert 6-TGNs into their deoxyribosyl analogs. wikipedia.org This process results in the formation of deoxythioguanosine triphosphate (TdGTP). sanger.ac.ukacs.org TdGTP is a crucial metabolite as it can be directly incorporated into the DNA strand during replication. sanger.ac.ukacs.org The incorporation of this fraudulent nucleotide is a major contributor to the cytotoxic effects of thiopurines. nih.gov

Once 6-thioguanine is incorporated into DNA, it can undergo methylation at the sulfur atom (S6 position) by the enzyme S-adenosyl-l-methionine (SAM). sanger.ac.ukacs.org This reaction forms S6-methylthioguanine (S6mG) within the DNA strand. nih.govsanger.ac.uk Thiopurine S-methyltransferase (TPMT) is the enzyme responsible for this methylation. wikipedia.orgacs.org The formation of S6mG is a significant event, as this modified base can mispair with thymine (B56734) during subsequent rounds of DNA replication, leading to DNA mismatches. sanger.ac.ukoup.com These mismatches are recognized by the mismatch repair (MMR) system, which can trigger a futile cycle of repair attempts, ultimately leading to DNA strand breaks and apoptosis. nih.govpatsnap.com

Interconversion to Deoxythioguanosine Triphosphate (TdGTP)

Interactions with Nucleic Acids

The primary mechanism of action of thiopurine metabolites involves their direct interaction with and incorporation into DNA and RNA, leading to disruptions in cellular processes. patsnap.com

The active metabolite, deoxythioguanosine triphosphate (TdGTP), serves as a substrate for DNA polymerases and is incorporated into the genomic DNA of rapidly dividing cells. patsnap.comcaymanchem.com The presence of 6-thioguanine in the DNA structure can lead to several cytotoxic consequences. caymanchem.com It can cause destabilization of the DNA duplex and induce double-strand breaks. caymanchem.com Furthermore, the incorporated 6-TG can be methylated to S6-methylthioguanine, which, as mentioned, leads to mispairing with thymine. oup.com This S6mG:T mispair is recognized by the mismatch repair system, initiating a cascade of events that can result in cell cycle arrest and programmed cell death. nih.govpatsnap.com

Thermodynamic and Kinetic Consequences of DNA Adducts

The incorporation of S6-methylthioguanine (S6-meTG), a metabolite of 1-methylthioguanine, into DNA introduces significant thermodynamic and kinetic changes to the DNA duplex. These alterations can affect DNA stability and the dynamics of base pairing, which are critical for normal cellular processes.

Research indicates that substituting guanine (B1146940) (G) with S6-methylthioguanine in a G•C base pair leads to a moderate decrease in the thermal and thermodynamic stability of the DNA duplex. nih.govoup.com Specifically, this substitution results in a less favorable Gibbs free energy (ΔG°) of duplex formation by approximately 1 kcal/mol at 37°C. nih.govoup.comnih.gov The melting temperature (Tm) of an S6-meTG•C containing duplex is about 3°C lower than that of a normal G•C duplex. nih.govoup.com

When S6-meTG is mismatched with thymine (T), the resulting S6-meTG•T duplex shows a significant decrease in stability, comparable to that of a G•T mismatch. Both the S6-meTG•T and G•T containing duplexes have a Gibbs free energy of formation that is about 3 kcal/mol less favorable than the control G•C duplex and melting temperatures that are almost 10°C lower. nih.govoup.com

From a kinetic perspective, the stability of the base pairs is also affected. The lifetime of a normal G•C base pair is approximately 125 ms. In contrast, the lifetime of an S6-meTG•C pair is significantly shorter, at around 7 ms. nih.gov Interestingly, while the S6-meTG modification destabilizes the correct pairing with cytosine, it slightly increases the stability of a mismatch with thymine, with the S6-meTG•T pair having a lifetime of about 2 ms. nih.gov

Table 1: Thermodynamic and Kinetic Parameters of DNA Duplexes Containing S6-Methylthioguanine

| Duplex Type | Change in Gibbs Free Energy (ΔΔG°37 vs G•C) (kcal/mol) | Change in Melting Temperature (ΔTm vs G•C) (°C) | Base Pair Lifetime (ms) |

|---|---|---|---|

| G•C (Control) | 0 | 0 | ~125 nih.gov |

| S6-meTG•C | +1.0 nih.govoup.comnih.gov | -3.0 nih.govoup.com | ~7 nih.gov |

| G•T | +3.0 nih.govoup.com | -10.0 nih.govoup.com | Below detection limit nih.gov |

| S6-meTG•T | +3.0 nih.govoup.com | -10.0 nih.govoup.com | ~2 nih.gov |

Mutagenic Potential of DNA-Incorporated S6-Methylthioguanine

The incorporation of S6-methylthioguanine (S6-meTG) into DNA is highly mutagenic. Following its formation in DNA, S6-meTG can miscode during DNA replication, leading to specific point mutations. The primary mutation observed is a G→A transition. nih.govnih.govnih.gov This occurs because S6-meTG can readily mispair with thymine (T) during DNA replication. nih.govresearchgate.netoup.com The resulting S6-meTG:T mispair can trigger the mismatch repair (MMR) system, which may contribute to the compound's cytotoxic effects. researchgate.net

Studies using shuttle vectors in various cell lines have quantified the mutagenic frequency of S6-meTG. In E. coli cells, S6-meTG is extremely mutagenic, inducing G→A mutations at a frequency of 94%. nih.govnih.gov In human cells, including 293T cells and both nucleotide excision repair (NER)-proficient and deficient fibroblast cells, S6-meTG results in G→A transitions at a frequency of approximately 38-40%. nih.gov The presence of S6-meTG does not significantly block DNA replication in these human cell lines. nih.govacs.org

The high mutagenic potential of S6-meTG is a significant factor in the proposed mechanisms of carcinogenicity associated with long-term thiopurine therapy. nih.govnih.govacs.org

Table 2: Mutagenic Frequency of S6-Methylthioguanine in Different Cell Systems

| Cell System | Mutation Type | Mutation Frequency | Reference |

|---|---|---|---|

| E. coli (wild-type) | G→A | 94% | nih.govnih.gov |

| Human 293T cells | G→A | 40% | nih.gov |

| Human fibroblast cells (XPA-deficient) | G→A | 39% | nih.gov |

| Human fibroblast cells (repair-proficient) | G→A | 38% | nih.gov |

Interference with Purine Biosynthesis Pathways

Inhibition of De Novo Purine Synthesis (DNPS)

Thiopurine compounds, after metabolic activation, can interfere with the de novo synthesis of purines, a critical pathway for producing the building blocks of DNA and RNA. patsnap.comnih.gov This inhibition leads to purine deprivation, which in turn inhibits DNA synthesis and cell proliferation, ultimately causing cytotoxicity. ashpublications.org One of the key metabolites responsible for this effect is methylthioinosine monophosphate (meTIMP). patsnap.comnih.govresearchgate.net Studies have shown that in human leukemic cells, the extent of DNPS inhibition is linked to the levels of these active metabolites. For instance, cells overexpressing thiopurine S-methyltransferase (TPMT) show greater resistance to thioguanine, which correlates with less inhibition of de novo purine synthesis (13% inhibition compared to 95% in control cells). aacrjournals.orgnih.gov

Role of Methylthioinosine Monophosphate (meTIMP) in Inhibition

1-Methylthioguanine is related to a class of compounds that are metabolized to active forms that inhibit purine synthesis. A key active metabolite is 6-methylthioinosine (B81876) 5'-monophosphate (meTIMP), also known as methylmercaptopurine ribonucleotide. patsnap.comresearchgate.net This metabolite is formed from the methylation of thioinosine monophosphate (TIMP) by the enzyme thiopurine S-methyltransferase (TPMT). patsnap.com

Modulation of Signal Transduction Pathways

Inhibition of Rac1 GTPase and Rac/Vav Pathway

Beyond its effects on DNA and purine synthesis, the metabolites of thiopurines, such as 6-thioguanine triphosphate (6-thio-GTP), modulate intracellular signal transduction pathways. A primary target is the Ras-related C3 botulinum toxin substrate 1 (Rac1), a small GTPase that is a crucial regulator of numerous cellular processes. nih.govecco-ibd.eu

The active metabolite 6-thio-GTP acts as a competitive antagonist of guanosine (B1672433) triphosphate (GTP) for binding to Rac1. nih.gov This binding of 6-thio-GTP to Rac1 prevents the normal exchange of GDP for GTP, which is mediated by guanine nucleotide exchange factors (GEFs) like Vav. nih.govconicet.gov.ar By binding to Rac1, 6-thio-GTP forms a biologically inactive adduct and effectively blocks Rac1 activation. conicet.gov.arnih.gov This inhibition of the Rac/Vav signaling pathway suppresses downstream signals, such as those mediated by mitogen-activated protein kinase kinase (MEK) and NF-κB, which can convert a costimulatory signal into an apoptotic one in T lymphocytes. nih.govjci.org This mechanism is believed to be central to the immunosuppressive effects of thiopurines. nih.govecco-ibd.eunih.gov

Impact on Lymphocyte Proliferation and Apoptosis Signaling

1-Methylthioguanine, a metabolite of thiopurine drugs, plays a significant role in modulating lymphocyte function, primarily by inducing apoptosis, or programmed cell death. jci.orgnih.gov Thiopurines like azathioprine are converted in the body to active metabolites, including 6-thioguanine nucleotides (6-TGNs). immunogenetics.nl One of these metabolites, 6-thioguanine triphosphate (6-Thio-GTP), interferes with the signaling pathways that regulate lymphocyte survival and proliferation. jci.org

Specifically, in primary human CD4+ T lymphocytes, azathioprine and its metabolites have been shown to induce apoptosis. This process is dependent on costimulation through the CD28 receptor. jci.org The molecular mechanism involves the binding of 6-Thio-GTP to the small GTPase Rac1. This binding blocks the normal activation of Rac1. jci.org The inhibition of Rac1 activation leads to the suppression of downstream signaling pathways, including those involving mitogen-activated protein kinase kinase (MEK), NF-κB, and Bcl-xL, which are crucial for cell survival. jci.org The downregulation of these survival signals ultimately triggers the mitochondrial pathway of apoptosis. jci.org

This mechanism effectively converts a costimulatory signal, which would typically promote lymphocyte activation and proliferation, into an apoptotic signal. jci.org The induction of apoptosis in lymphocytes is a key component of the immunosuppressive effects of thiopurine drugs. jci.orgimmunogenetics.nl

Furthermore, the incorporation of 6-thioguanine into DNA can lead to mismatches during DNA replication, which are recognized by the DNA mismatch repair system. This recognition can trigger cell-cycle arrest and subsequent apoptosis. nih.gov

Induction of Cellular Stress and Damage

Mitochondrial Dysfunction

Studies have demonstrated that this dysfunction is characterized by a diminished uptake of mitochondrial-specific dyes like MitoTracker Deep Red, indicating a loss of active mitochondria. nih.gov The impairment of mitochondrial function is a critical event that can lead to a cascade of cellular stress responses. oncotarget.com Thiopurine-induced mitochondrial damage results in the loss of the mitochondrial transmembrane potential. oncotarget.com This depolarization of the mitochondrial membrane is a key step in the intrinsic pathway of apoptosis. oncotarget.com The damaged mitochondria are targeted for degradation through a process called mitophagy, which is a cellular protective mechanism. However, when the damage is extensive, it pushes the cell towards apoptosis. oncotarget.com

The following table summarizes the key findings related to 6-thioguanine-induced mitochondrial dysfunction in Jurkat T cells.

| Parameter Measured | Observation | Implication |

| Expression of mitochondrial respiratory chain proteins | Substantially decreased | Impaired mitochondrial respiration |

| MitoTracker Deep Red uptake | Diminished | Loss of active mitochondria |

| Mitochondrial transmembrane potential | Loss | Induction of apoptosis |

Oxidative DNA Damage and Reactive Oxygen Species Formation

The administration of thiopurines can lead to the generation of reactive oxygen species (ROS), which in turn causes oxidative DNA damage. nih.govoup.comoup.com The incorporation of 6-thioguanine (6-TG) into DNA makes the DNA itself a significant source of ROS, particularly when cells are exposed to UVA light. oup.comoup.com The interaction between UVA and DNA-incorporated 6-TG generates singlet oxygen (¹O₂) and other ROS that can damage DNA. oup.com

This process leads to the formation of various oxidative DNA lesions. nih.gov For instance, in acute lymphoblastic leukemia cells treated with 6-thioguanine, there is an elevated formation of oxidatively induced DNA lesions such as 8,5′-cyclo-2′-deoxyadenosine and 8,5′-cyclo-2′-deoxyguanosine. nih.gov These bulky lesions can block DNA replication and transcription. nih.gov

The generation of ROS is closely linked to the mitochondrial dysfunction induced by thiopurines. oncotarget.com The damaged mitochondria become a source of increased ROS production, which further contributes to cellular damage and can trigger apoptosis. oncotarget.com This creates a feedback loop where mitochondrial damage leads to ROS production, and ROS, in turn, can cause further damage to mitochondria and other cellular components, including DNA. oncotarget.com

The table below outlines the types of oxidative stress and damage induced by 6-thioguanine.

| Stressor/Damage | Mechanism | Consequence |

| Reactive Oxygen Species (ROS) | Generated from DNA-incorporated 6-TG upon UVA exposure and from damaged mitochondria. oncotarget.comoup.com | Oxidative damage to DNA and other cellular components. oncotarget.comoup.com |

| Oxidative DNA Lesions | Formation of lesions like 8,5′-cyclo-2′-deoxyadenosine and 8,5′-cyclo-2′-deoxyguanosine. nih.gov | Blockage of DNA replication and transcription, potential for mutations. nih.gov |

Disruption of Transcription Processes by DNA Lesions

The formation of DNA lesions, including S⁶-methylthioguanine (S⁶mG), a methylated form of 6-thioguanine, can significantly disrupt transcription. nih.govnih.gov While 6-thioguanine (SG) itself does not considerably affect the efficiency or fidelity of transcription, its methylated derivative, S⁶mG, has both inhibitory and mutagenic effects on this process. nih.govnih.gov

When S⁶mG is present on the transcribed strand of DNA, it can act as a physical block to RNA polymerase, thereby inhibiting transcription elongation. nih.gov This inhibition of transcription is a major contributor to the cytotoxic effects of thiopurine drugs. nih.govnih.gov

Furthermore, the bypass of S⁶mG lesions by RNA polymerase can lead to the generation of mutant transcripts, a process known as transcriptional mutagenesis. nih.govnih.gov This can result in the production of altered proteins, which may contribute to therapy-related cancers. nih.govnih.gov The impact of S⁶mG on transcription is also modulated by the cell's DNA repair capacity, specifically transcription-coupled nucleotide excision repair (TC-NER), which can remove such lesions from the transcribed strand. nih.govnih.gov

The following table summarizes the effects of 6-thioguanine and S⁶-methylthioguanine on transcription.

| Compound | Effect on Transcription Efficiency | Effect on Transcription Fidelity |

| 6-Thioguanine (SG) | Not considerably compromised. nih.govnih.gov | Not considerably compromised. nih.govnih.gov |

| S⁶-Methylthioguanine (S⁶mG) | Inhibitory, acts as a physical impediment to RNA polymerase. nih.govnih.gov | Mutagenic, leads to the formation of mutant transcripts. nih.govnih.gov |

Effects on DNA Replication and Repair Enzymes (e.g., Topoisomerase, DNA Ligase)

The cytotoxic effects of 1-methylthioguanine and related thiopurines are intricately linked to their impact on DNA replication and repair processes. After incorporation into DNA, 6-thioguanine can be methylated to form S⁶-methylthioguanine. nih.gov During DNA replication, this modified base can mispair with thymine, creating an S⁶-methylthioguanine:thymine (S⁶mG:T) mismatch. nih.gov This mismatch is recognized by the post-replicative mismatch repair (MMR) system. nih.gov The futile attempts by the MMR system to repair these persistent lesions can lead to DNA strand breaks and ultimately trigger cell death. researchgate.net

DNA topoisomerases are crucial enzymes that manage the topological stress of DNA during replication and transcription by creating transient DNA breaks. mdpi.comfrontiersin.org Topoisomerase poisons are a class of drugs that trap these enzymes on the DNA, preventing the re-ligation of the DNA strands and leading to cytotoxic DNA breaks. embopress.org While direct studies on the interaction of 1-methylthioguanine with topoisomerases are limited, the DNA damage induced by thiopurines, such as strand breaks resulting from futile MMR activity, would necessitate the involvement of DNA repair enzymes, including DNA ligases, to restore DNA integrity. escholarship.orgresearchgate.net DNA ligases are responsible for sealing nicks in the DNA backbone during repair processes. escholarship.org The overwhelming presence of DNA lesions and strand breaks caused by thiopurines can exhaust the cellular repair capacity, contributing to their cytotoxic effect. encyclopedia.pub

The table below details the enzymes involved in the cellular response to thiopurine-induced DNA modifications.

| Enzyme | Role in Response to Thiopurine-Induced Damage | Consequence of Interaction |

| DNA Mismatch Repair (MMR) System | Recognizes S⁶mG:T mispairs formed during DNA replication. nih.gov | Futile repair cycles leading to DNA strand breaks and apoptosis. researchgate.net |

| DNA Topoisomerases | Resolve topological stress during DNA replication and repair. mdpi.comfrontiersin.org | The accumulation of DNA breaks from thiopurine action can overwhelm topoisomerase function. |

| DNA Ligases | Seal DNA nicks during the final steps of DNA repair. escholarship.org | The extensive DNA damage may deplete the capacity of DNA ligases to maintain genomic integrity. |

Metabolism and Pharmacogenomics of 1 Methylthioguanine

Enzymatic Pathways Governing 1-Methylthioguanine Metabolism

The biotransformation of 1-methylthioguanine is orchestrated by a series of enzymes that are also involved in the metabolism of other purine (B94841) analogs.

Thiopurine S-Methyltransferase (TPMT) Activity and S-Methylation

Thiopurine S-methyltransferase (TPMT) is a key enzyme in the metabolism of thiopurines. units.it It catalyzes the S-methylation of compounds like mercaptopurine and thioguanine. uniprot.org Specifically for thioguanine, TPMT can directly methylate it to form 1-methylthioguanine (also referred to as methylthioguanine or 6-methylthioguanine). units.itkarger.comwjgnet.com This methylation is considered an inactivation step, as it diverts thioguanine away from the anabolic pathway that leads to the formation of active thioguanine nucleotides (TGNs). units.it

Genetic polymorphism in the TPMT gene leads to variable enzyme activity among individuals, which is inherited as a monogenic co-dominant trait. units.itresearchgate.net This variability can impact the metabolism of thiopurines, including the formation of 1-methylthioguanine. researchgate.net Individuals with deficient TPMT activity may have a reduced capacity to methylate thioguanine, leading to higher levels of active TGNs. nih.gov Conversely, those with normal or high TPMT activity will more readily convert thioguanine to 1-methylthioguanine. nih.gov Studies in human leukemia cell lines have shown that cells overexpressing TPMT are less sensitive to thioguanine, which is associated with lower concentrations of TGNs and higher concentrations of methylthioguanine nucleotides. nih.gov

Table 1: Influence of TPMT Activity on Thioguanine Metabolism

| TPMT Activity Level | Effect on Thioguanine Metabolism | Resulting Metabolite Profile |

|---|---|---|

| Deficient | Reduced S-methylation of thioguanine. nih.gov | Higher levels of active thioguanine nucleotides (TGNs). nih.gov |

| Normal/High | Increased S-methylation of thioguanine to 1-methylthioguanine. nih.gov | Higher levels of 1-methylthioguanine and its nucleotide metabolites. nih.gov |

Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Activity

Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) is a central enzyme in the purine salvage pathway. wikipedia.org It catalyzes the conversion of hypoxanthine (B114508) and guanine (B1146940) to their respective mononucleotides. wikipedia.orgnovocib.com In the context of thiopurine metabolism, HGPRT is responsible for the activation of thioguanine to thioguanine monophosphate (TGMP), a crucial step in the formation of cytotoxic TGNs. knmp.nlnih.gov

While HGPRT's primary role is in the activation of thioguanine, its interaction with 1-methylthioguanine is less direct. The formation of 1-methylthioguanine by TPMT is a competing catabolic pathway to the anabolic conversion of thioguanine by HGPRT. knmp.nl Therefore, the relative activities of TPMT and HGPRT can influence the balance between inactivation and activation of thioguanine. nih.gov

Inosine (B1671953) Monophosphate Dehydrogenase (IMPDH) and Guanosine (B1672433) Monophosphate Synthetase (GMPS)

Inosine monophosphate dehydrogenase (IMPDH) and guanosine monophosphate synthetase (GMPS) are enzymes involved in the de novo synthesis of guanine nucleotides. sigmaaldrich.comwikipedia.org IMPDH catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), which is the rate-limiting step. wikipedia.orgnih.gov GMPS then converts XMP to guanosine monophosphate (GMP). wikipedia.org

In the metabolism of mercaptopurine, a related thiopurine, the resulting thioinosine monophosphate (TIMP) is a substrate for IMPDH and GMPS, leading to the formation of thioguanine nucleotides. nih.govpharmgkb.org However, the metabolism of thioguanine, and by extension 1-methylthioguanine, largely bypasses these two enzymes. researchgate.net Thioguanine is directly converted to TGMP by HGPRT, without the need for IMPDH and GMPS. researchgate.net

Nudix Hydrolase 15 (NUDT15) and Metabolite Hydrolysis

Nudix hydrolase 15 (NUDT15) is an enzyme that plays a significant role in the metabolism of thiopurine nucleotides. nih.govbcpathology.org.uk It acts as a nucleoside diphosphatase, converting cytotoxic thioguanine triphosphate metabolites back to their less toxic monophosphate forms. researchgate.netnih.gov Specifically, NUDT15 dephosphorylates deoxy-thioguanosine triphosphate (dGTP) and thioguanosine triphosphate (TGTP). researchgate.net

Table 2: Role of NUDT15 in Thiopurine Metabolism

| NUDT15 Activity Level | Function | Consequence of Impaired Activity |

|---|---|---|

| Normal | Converts cytotoxic thioguanine triphosphates (dGTP, TGTP) to less toxic monophosphates. researchgate.netnih.gov | Prevents excessive accumulation of active metabolites. |

| Reduced/Deficient | Impaired dephosphorylation of thioguanine triphosphates. nih.gov | Accumulation of cytotoxic metabolites, leading to increased risk of toxicity. nih.govarupconsult.com |

Xanthine (B1682287) Oxidase (XO) and Aldehyde Oxidase (AOX) Pathways

Xanthine oxidase (XO) is a key enzyme in purine catabolism, responsible for the oxidation of hypoxanthine to xanthine and then to uric acid. wikipedia.orgunibo.it In thiopurine metabolism, XO is primarily involved in the catabolism of mercaptopurine to the inactive metabolite 6-thiouric acid. knmp.nlnih.gov Thioguanine can also be a substrate for XO, but this is considered a minor metabolic pathway. knmp.nl Guanase first converts thioguanine to 6-thioxanthine, which is then oxidized by XO to 6-thiouric acid. karger.comknmp.nl The direct role of XO in the metabolism of 1-methylthioguanine itself is not extensively documented.

Aldehyde oxidase (AOX) is another molybdo-flavoenzyme with broad substrate specificity, capable of oxidizing aromatic azaheterocycles and aldehydes. uniprot.orgwuxiapptec.comnih.gov While AOX is involved in the metabolism of various drugs, its specific role in the metabolic pathway of 1-methylthioguanine has not been clearly defined in the available research. nih.gov

Guanase Activity and Deamination

Guanase, also known as guanine deaminase, is an enzyme that catalyzes the deamination of guanine to xanthine. nih.gov In the context of thiopurines, guanase can deaminate thioguanine to form 6-thioxanthine. karger.comknmp.nlnih.gov This is a catabolic step that diverts thioguanine away from its activation pathway. Research has shown that 1-methylthioguanine is also a substrate for guanase, similar to thioguanine and guanine itself. nih.gov However, the specific kinetic parameters of this reaction for 1-methylthioguanine have not been fully characterized.

Table 3: List of Compound Names

| Abbreviation | Full Compound Name |

|---|---|

| 1-MTG | 1-Methylthioguanine |

| 6-MMP | 6-Methylmercaptopurine (B131649) |

| 6-MMPR | 6-Methylmercaptopurine Ribonucleotides |

| 6-MTG | 6-Methylthioguanine (B125323) |

| 6-MTGMP | 6-Methylthioguanine Monophosphate |

| 6-TGN | 6-Thioguanine (B1684491) Nucleotides |

| 6-TUA | 6-Thiouric Acid |

| 6-TX | 6-Thioxanthine |

| 8-OHTG | 8-Hydroxythioguanine |

| AOX | Aldehyde Oxidase |

| dGTP | Deoxy-thioguanosine Triphosphate |

| GMPS | Guanosine Monophosphate Synthetase |

| HGPRT | Hypoxanthine-Guanine Phosphoribosyltransferase |

| IMP | Inosine Monophosphate |

| IMPDH | Inosine Monophosphate Dehydrogenase |

| MP | Mercaptopurine |

| NUDT15 | Nudix Hydrolase 15 |

| TG | Thioguanine |

| TGDP | Thioguanine Diphosphate (B83284) |

| TGMP | Thioguanine Monophosphate |

| TGTP | Thioguanine Triphosphate |

| TIMP | Thioinosine Monophosphate |

| TPMT | Thiopurine S-Methyltransferase |

| XO | Xanthine Oxidase |

Inosine Triphosphate Pyrophosphatase (ITPAase) Involvement

Inosine triphosphate pyrophosphatase (ITPAase), encoded by the ITPA gene, is a crucial enzyme in purine metabolism. Its primary role is to hydrolyze "non-canonical" purine nucleotides, such as inosine triphosphate (ITP) and deoxy-inosine triphosphate (dITP), converting them into their respective monophosphate forms. nih.govmdpi.comresearchgate.net This function prevents the accumulation of potentially harmful nucleotides that could otherwise be incorporated into RNA and DNA. nih.govmdpi.com

In the context of thiopurine metabolism, ITPAase is involved in a cycle where 6-thioinosine monophosphate (6-TIMP) is phosphorylated to 6-thioinosine triphosphate (6-TITP) and then hydrolyzed back to 6-TIMP by ITPAase. nih.gov This action is critical, as genetic polymorphisms in the ITPA gene that lead to reduced enzyme activity can cause the accumulation of certain thiopurine metabolites. nih.govmdpi.com For instance, decreased ITPAase activity is associated with higher levels of methylated thiopurine nucleotides. mdpi.com

Research has shown that while ITPAase efficiently converts 6-thio-ITP to 6-thio-IMP, its activity towards methylated substrates like 6-methylthio-ITP is poor. This suggests that once a thiopurine intermediate is methylated at the triphosphate level, it is less likely to be hydrolyzed by ITPAase, potentially altering the subsequent metabolic pathways.

Methylthioadenosine Phosphorylase (MTAP) Influence

Methylthioadenosine phosphorylase (MTAP) is a key enzyme in the salvage of adenine (B156593) and methionine from S-adenosylmethionine (SAM), a byproduct of polyamine synthesis. researchgate.net MTAP's influence on thiopurine metabolism is indirect but significant, particularly concerning the cytotoxicity of methylated metabolites. The MTAP gene is frequently deleted in various cancers, a status that renders these cells highly dependent on de novo purine synthesis (DNPS) for survival. researchgate.netnih.gov

Thiopurine metabolites, specifically the methylated forms such as methylthioinosine monophosphate (MeTIMP), are known inhibitors of DNPS. researchgate.netnih.govresearchgate.net In cancer cells with a deleted MTAP gene (MTAP-deficient), this inhibition is particularly cytotoxic. researchgate.netnih.gov These cells cannot use the salvage pathway that MTAP facilitates and are therefore hypersensitive to drugs that block the de novo pathway. researchgate.netfrontiersin.org

Studies have demonstrated that MTAP-deficient cells show markedly higher sensitivity to 6-mercaptopurine (B1684380) (6-MP). researchgate.netnih.govsci-hub.se This increased sensitivity is attributed to the accumulation of MeTIMP, which effectively shuts down the essential DNPS pathway. researchgate.netnih.gov Therefore, the absence of MTAP expression potentiates the cytotoxic effect of methylated thiopurine metabolites that are precursors or are related to the formation of 1-methylthioguanine.

Genetic Polymorphisms and Metabolic Variability

Genetic variations in the enzymes that metabolize thiopurines are the primary cause of inter-individual differences in drug efficacy and toxicity.

TPMT Genetic Variants and Activity Phenotypes

Thiopurine S-methyltransferase (TPMT) is a central enzyme that catalyzes the S-methylation of thiopurine drugs, including 6-mercaptopurine and 6-thioguanine, thereby producing methylated metabolites. tandfonline.compnas.orgdovepress.com This methylation is a critical step in the pathway that generates compounds like 1-methylthioguanine.

The TPMT gene is highly polymorphic, with over 40 identified variant alleles. researchgate.netnih.govunits.it These genetic variations lead to a wide range of enzyme activity, generally categorized into three main phenotypes:

Poor Metabolizers (PM): These individuals have two non-functional TPMT alleles (e.g., homozygous for TPMT*3A). They have very low to no TPMT activity, leading to a significant reduction in the formation of methylated metabolites and a concurrent build-up of highly cytotoxic thioguanine nucleotides (TGNs). nih.govg-standaard.nl

Intermediate Metabolizers (IM): Heterozygous individuals, carrying one functional and one non-functional allele (e.g., TPMT1/3A), exhibit intermediate enzyme activity. nih.govg-standaard.nloup.com

Normal Metabolizers (NM): These individuals possess two functional wild-type alleles (TPMT1/1) and have normal TPMT activity. nih.govg-standaard.nl

The most clinically significant variants, accounting for the majority of reduced activity cases, are TPMT2, TPMT3A, and TPMT*3C. researchgate.nettandfonline.comfrontiersin.org The frequency of these alleles varies among different ethnic populations. tandfonline.comoup.com The TPMT genotype is a strong predictor of the metabolic fate of thiopurines, directly influencing the balance between the production of methylated metabolites and the accumulation of active TGNs. pnas.orgimmunogenetics.nl

| TPMT Genotype | Predicted Phenotype | Metabolic Implication |

| TPMT1/1 | Normal Metabolizer (NM) | Normal methylation of thiopurines. |

| TPMT1/2, TPMT1/3A, TPMT1/3C | Intermediate Metabolizer (IM) | Reduced methylation, leading to higher levels of active thioguanine nucleotides (TGNs). |

| TPMT2/2, TPMT3A/3A, TPMT3A/3C | Poor Metabolizer (PM) | Severely deficient methylation, leading to very high levels of TGNs and increased risk of toxicity. |

This table summarizes the relationship between major TPMT genotypes, the resulting enzyme activity phenotype, and the impact on thiopurine metabolism.

NUDT15 Genetic Variants and Their Impact on Metabolism

The enzyme Nudix (nucleoside diphosphate-linked moiety X)-type motif 15 (NUDT15) has emerged as another critical player in thiopurine metabolism. NUDT15 functions as a negative regulator by dephosphorylating the active thiopurine metabolites, converting 6-thio-guanosine triphosphate (TGTP) and 6-thio-deoxyguanosine triphosphate (dGTP) back to their less toxic monophosphate forms. researchgate.netirjournal.orgmdpi.com

Genetic variants in the NUDT15 gene that result in a loss of function are strongly associated with thiopurine intolerance, particularly severe myelosuppression. nih.govoncotarget.com These variants are especially prevalent in Asian and Hispanic populations. frontiersin.orgfrontiersin.orgoncotarget.com When NUDT15 activity is compromised, the highly cytotoxic TGTP and dGTP metabolites accumulate to excessive levels, leading to increased toxicity. researchgate.netirjournal.orgnih.gov

The most studied variant is c.415C>T (p.Arg139Cys, rs116855232), which is the core of the NUDT15*3 allele. researchgate.netoncotarget.com Individuals homozygous for this variant have a near-complete loss of NUDT15 activity and are extremely sensitive to thiopurines. nih.govoncotarget.com Other variants, such as p.Arg139His and p.Val18Ile, also result in a significant loss of enzyme function. nih.govoncotarget.com

| NUDT15 Diplotype | Predicted Phenotype | Metabolic Implication |

| Normal function / Normal function (e.g., 1/1) | Normal Metabolizer | Normal hydrolysis of active thiopurine triphosphates. |

| Normal function / No function (e.g., 1/3) | Intermediate Metabolizer | Reduced hydrolysis, leading to increased levels of TGTP and dGTP. |

| No function / No function (e.g., 3/3) | Poor Metabolizer | Severely deficient hydrolysis, leading to excessive accumulation of TGTP and dGTP. |

This table outlines the NUDT15 diplotypes, corresponding phenotypes, and their effects on the metabolism of active thiopurine metabolites.

Other Gene Variants Influencing Thiopurine Metabolism (e.g., ITPA, GMPS, MOCOS, FTO)

Beyond TPMT and NUDT15, variants in several other genes can influence the complex metabolic cascade of thiopurines.

ITPA: As mentioned, variants in the ITPA gene, such as rs1127354 (94C>A) and rs7270101, reduce ITPAase activity. nih.gov This deficiency can lead to the accumulation of thio-ITP and has been associated with an increased concentration of methylated thiopurine metabolites and a higher risk of adverse effects. nih.govmdpi.com

GMPS: Guanosine monophosphate synthetase (GMPS) is involved in the conversion of 6-thioinosine monophosphate (6-TIMP) towards the formation of TGNs. mdpi.comdiva-portal.org Non-synonymous variants in the GMPS gene have been found to be associated with impaired enzyme activity, which can alter the ratio of methylated metabolites to TGNs. units.it

MOCOS: Molybdenum cofactor sulfurase, encoded by the MOCOS gene, is necessary for the function of xanthine oxidase (XO), an enzyme that catabolizes 6-mercaptopurine. researchgate.netnih.gov A rare homozygous variant in MOCOS (c.362C>T) has been identified in a case of severe thiopurine toxicity. researchgate.netnih.gov This variant leads to decreased XO activity, slowing the breakdown of 6-mercaptopurine and shunting the metabolism towards the production of toxic TGNs. researchgate.netnih.gov

FTO: The fat mass and obesity-associated protein (FTO) is an α-ketoglutarate-dependent dioxygenase with nucleotide demethylase activity. A coding variant in FTO (p.Ala134Thr), linked to rs16957920, has been associated with thiopurine-induced leukopenia in East Asian populations. nih.govnih.gov This variant reduces FTO's demethylase activity, and animal models have shown that FTO-deficient mice are more susceptible to thiopurine-induced myelosuppression. nih.gov Another intronic variant, rs16952570, has been suggested to have a potential protective effect on hematological parameters. sci-hub.se

Metabolic Influences on Clinical Response and Toxicity Mechanisms

The clinical outcome of thiopurine therapy is a direct consequence of the intricate balance between the production of cytotoxic active metabolites (TGNs) and inactive or alternative metabolites, including methylated forms like 1-methylthioguanine. This metabolic balance is heavily influenced by the patient's unique genetic makeup.

The pharmacogenetic profiles of TPMT and NUDT15 are primary determinants of toxicity. nih.govresearchgate.net Low or absent activity of either enzyme leads to the accumulation of TGNs, which incorporate into DNA and RNA, causing DNA damage, apoptosis, and severe myelosuppression. researchgate.netimmunogenetics.nl Variants in TPMT directly shunt metabolism away from methylation and towards TGN formation. immunogenetics.nl Conversely, variants in NUDT15 prevent the deactivation of the final active triphosphate metabolites, leading to their toxic accumulation. irjournal.orgnih.gov

The influence of other genes like ITPA, MTAP, GMPS, MOCOS, and FTO adds further layers of complexity.

Reduced ITPA activity can lead to the buildup of modified nucleotides, contributing to toxicity. mdpi.com

The absence of MTAP in cancer cells creates a specific vulnerability, making them highly sensitive to the DNPS-inhibiting effects of methylated thiopurine metabolites. researchgate.netnih.gov

Variants in MOCOS and GMPS can disrupt the normal flow of thiopurine metabolism, either by slowing catabolism (MOCOS) or altering the efficiency of active metabolite formation (GMPS), thereby shifting the balance towards toxicity or ineffectiveness. nih.govunits.itmdpi.com

Ultimately, the interplay of these genetic factors determines an individual's metabolic phenotype. This phenotype dictates whether thiopurines are efficiently converted into their therapeutic forms, preferentially shunted towards methylated pathways, or accumulate as toxic intermediates, thereby shaping both the clinical response and the mechanisms of toxicity.

Correlation between TPMT Activity and 6-TGN/6-MMP Ratios

Thiopurine drugs are inactive prodrugs that, after conversion to 6-mercaptopurine (6-MP), are metabolized via two major competing pathways. One pathway, mediated by hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and other enzymes, leads to the formation of 6-thioguanine nucleotides (6-TGNs). zu.edu.pknih.gov These are the primary active metabolites responsible for the immunosuppressive and cytotoxic effects of the drugs. researchgate.net The alternative pathway is catalyzed by Thiopurine S-methyltransferase (TPMT), which methylates 6-MP to form 6-methylmercaptopurine (6-MMP) and its ribonucleotides (6-MMPR). nih.govtandfonline.com

TPMT activity is subject to a well-documented genetic polymorphism. nih.govildcare.nl The majority of the population (~90%) has normal (high) TPMT activity, approximately 10% are heterozygous with intermediate activity, and about 0.3% are homozygous for deficient alleles, resulting in low to no TPMT activity. ildcare.nlbluecrossnc.com This genetic variation is the primary determinant of how thiopurines are metabolized and directly influences the ratio of cytotoxic 6-TGNs to potentially hepatotoxic 6-MMP.

Low/Deficient TPMT Activity: In individuals with low or absent TPMT activity, the metabolism of 6-MP is shunted away from the TPMT pathway and towards the HGPRT pathway. This results in a significant accumulation of 6-TGNs and very low levels of 6-MMP. nih.govpnas.org While this can enhance the therapeutic effect, the excessive buildup of 6-TGNs dramatically increases the risk of severe, life-threatening myelosuppression. nih.govildcare.nl

Normal/High TPMT Activity: Patients with normal or high TPMT activity efficiently convert 6-MP into 6-MMP. In some of these individuals, metabolism preferentially favors the TPMT pathway, leading to high levels of 6-MMP and sub-therapeutic levels of 6-TGNs. nih.govwjgnet.com This metabolic profile is associated with a lack of therapeutic response and an increased risk of hepatotoxicity. wjgnet.comnih.gov A high 6-MMP/6-TGN ratio (often cited as >20) is indicative of this preferential shunting. nih.govnaspghan.org

The correlation between TPMT genetic status and the resulting metabolite concentrations is well-established. Patients heterozygous for TPMT variants have significantly higher 6-TGN concentrations and lower 6-MMP concentrations compared to patients with wild-type TPMT genotypes on similar drug doses. nih.gov

| TPMT Status | Typical Genotype(s) | Enzyme Activity | Resulting 6-TGN Levels | Resulting 6-MMP Levels | Primary Clinical Risk |

|---|---|---|---|---|---|

| Normal Metabolizer | 1/1 (Wild-Type) | Normal/High | Therapeutic to Low | Normal to High | Hepatotoxicity (in preferential metabolizers) / Non-response |

| Intermediate Metabolizer | 1/3A, 1/3C, etc. | Intermediate | High | Low | Myelosuppression |

| Poor Metabolizer | 3A/3A, 3A/3C, etc. | Low to Absent | Extremely High (Toxic) | Very Low to Undetectable | Severe Myelosuppression |

Mechanisms of Myelosuppression Related to Thiopurine Metabolite Accumulation

Myelosuppression, characterized by a decrease in white blood cells (leukopenia), red blood cells, and platelets, is the most significant dose-limiting toxicity of thiopurine therapy. frontiersin.org This toxicity is directly linked to the accumulation of the active 6-TGN metabolites in hematopoietic progenitor cells. nih.gov

The primary mechanism of 6-TGN-induced cytotoxicity involves their incorporation into cellular nucleic acids. sonicgenetics.com.au The metabolic products 6-thioguanosine (B559654) triphosphate (6-TGTP) and deoxy-6-thioguanosine triphosphate (dGTP) are incorporated into RNA and DNA, respectively. nih.govirjournal.org

Incorporation into DNA: Deoxy-6-thioguanosine triphosphate acts as a fraudulent base, masquerading as deoxyguanosine triphosphate. Its incorporation into DNA during the S-phase of the cell cycle disrupts the normal structure and function of the DNA helix. researchgate.net This triggers the DNA mismatch repair (MMR) system, which recognizes the abnormal base. However, the MMR system's attempts to repair the DNA are futile, leading to persistent DNA strand breaks and the initiation of apoptosis (programmed cell death). researchgate.net

Incorporation into RNA: The incorporation of 6-TGTP into RNA can alter RNA structure and function, inhibiting transcription and protein synthesis, further contributing to cellular dysfunction and apoptosis. irjournal.org

Inhibition of Rac1: Beyond nucleic acid incorporation, 6-TGTP has been shown to inhibit the small GTPase, Rac1. Rac1 is a key regulator of T-cell proliferation and survival. By binding to Rac1, 6-TGTP blocks downstream signaling pathways, converting a T-cell activation signal into an apoptotic one. frontiersin.orgmdpi.com

This multifaceted assault on hematopoietic cells, driven by high 6-TGN levels, leads to the depletion of bone marrow precursors and subsequent myelosuppression. Patients with deficient TPMT activity are at the highest risk for this adverse effect due to the shunting of thiopurine metabolism toward excessive 6-TGN production. ildcare.nlsonicgenetics.com.au

Hepatic Toxicity Mechanisms Linked to Methylated Metabolites (e.g., 6-MMP)

While 6-TGNs are linked to myelosuppression, the accumulation of methylated metabolites, particularly 6-methylmercaptopurine (6-MMP) and its ribonucleotide forms (6-MMPR), is associated with hepatotoxicity. wjgnet.comnih.govnih.gov This adverse effect can manifest as elevated liver transaminases, cholestatic hepatitis, or, in rare cases, veno-occlusive disease. mdpi.comresearchgate.net

The precise mechanisms by which 6-MMP and its derivatives cause liver injury are not as clearly defined as the myelotoxic effects of 6-TGNs, but several hypotheses have been proposed:

Inhibition of De Novo Purine Synthesis: The ribonucleotide metabolite of 6-MMP, known as 6-methylthioinosine (B81876) monophosphate (meTIMP), is a potent inhibitor of the enzyme glutamine-5-phosphoribosylpyrophosphate amidotransferase. This is the rate-limiting step in the de novo synthesis of purines. researchgate.net The profound disruption of purine synthesis in hepatocytes could lead to cellular energy depletion, oxidative stress, and ultimately, apoptosis and liver cell injury.

Mitochondrial Dysfunction: There is emerging evidence that methylated metabolites may induce mitochondrial damage. This could involve direct damage to mitochondrial DNA or interference with the electron transport chain, leading to increased production of reactive oxygen species (ROS), oxidative stress, and the initiation of apoptosis via the intrinsic mitochondrial pathway. mdpi.com

Idiosyncratic Reactions: In some cases, hepatotoxicity may not correlate perfectly with 6-MMP levels, suggesting that idiosyncratic, immune-mediated reactions may also play a role in certain individuals. researchgate.net

Patients who are "preferential metabolizers" or "shunters" direct a large proportion of the thiopurine dose down the TPMT pathway, leading to high 6-MMP/6-TGN ratios and an elevated risk of hepatotoxicity, often without achieving therapeutic levels of 6-TGNs. nih.govnaspghan.org

Mechanisms of Drug Resistance to 1 Methylthioguanine

DNA Repair Pathway Contributions to Resistance

The efficacy of thiopurines is intrinsically linked to the cell's ability to recognize and process DNA damage. When these repair mechanisms are altered, it can lead to a state of tolerance and resistance.

The DNA Mismatch Repair (MMR) system is crucial for maintaining genomic integrity by correcting errors that occur during DNA replication. In the context of thiopurine therapy, MMR recognizes the misincorporated thioguanine nucleotides within the DNA. This recognition typically triggers a cascade of events leading to cell cycle arrest and apoptosis.

However, when the MMR system is deficient, it fails to recognize these thiopurine-induced DNA lesions. oup.com This lack of recognition prevents the initiation of the apoptotic cascade, allowing cells to tolerate the presence of the drug and continue to proliferate despite the DNA damage. oup.comresearchgate.net This tolerance is a key mechanism of resistance to thiopurines. oup.comresearchgate.net Studies have shown that cells deficient in MMR are resistant to the cytotoxic effects of 6-thioguanine (B1684491). acs.org This resistance has been observed in various cancers, including acute lymphoblastic leukemia (ALL) and colorectal cancer. researchgate.netpharmgkb.org

MMR deficiency can arise from mutations in MMR genes, such as MSH2, MSH6, and MLH1. ucl.ac.ukijbs.com For instance, relapse-specific heterozygous deletions in MSH6 have been associated with a hypermutator phenotype and the development of thiopurine resistance in pediatric B-lymphoblastic leukemia. ijbs.com Furthermore, somatic deletions of genes that regulate the stability of the MSH2 protein can lead to its degradation, resulting in MMR deficiency and subsequent drug resistance. pharmgkb.orgijbs.com Chronic treatment with 6-thioguanine has been shown to select for MMR-defective clones from repair-proficient human cells in vitro. ucl.ac.uk

| Finding | Implication for Resistance | References |

| MMR system recognizes thiopurine-induced DNA lesions, triggering apoptosis. | Deficiency in MMR prevents this recognition, leading to drug tolerance. | oup.comresearchgate.netacs.org |

| MMR deficiency can be caused by mutations or deletions in MMR genes like MSH2 and MSH6. | These genetic alterations are a direct cause of thiopurine resistance. | pharmgkb.orgucl.ac.ukijbs.com |

| Chronic thiopurine exposure can select for MMR-deficient cells. | This suggests an acquired resistance mechanism under therapeutic pressure. | ucl.ac.uk |

O6-Methylguanine-DNA Methyltransferase (MGMT) is a DNA repair enzyme that removes alkyl groups from the O6 position of guanine (B1146940), a common site of DNA damage. Due to the structural similarity between O6-methylguanine and 6-thioguanine, MGMT can also recognize and potentially repair DNA lesions caused by thiopurines. tandfonline.com

Overexpression of MGMT has been linked to resistance to alkylating agents, and emerging evidence suggests a similar role in thiopurine resistance. tandfonline.comgoogle.com Studies have shown that melanoma cells selected for resistance to 6-thioguanine express significantly higher levels of MGMT protein and mRNA compared to their parental, drug-sensitive counterparts. tandfonline.com This increased expression is thought to contribute to the resistant phenotype by repairing the DNA adducts formed by 6-thioguanine. tandfonline.com

Furthermore, inhibiting MGMT activity with agents like O6-benzylguanine has been shown to sensitize resistant cells to the cytotoxic effects of 6-thioguanine. tandfonline.com This finding further supports the role of MGMT in mediating thiopurine resistance. It is hypothesized that in tumors with high levels of MGMT, the enzyme's activity reduces the cytotoxic load of thiopurine-induced DNA damage, thereby allowing the cells to survive and proliferate. tandfonline.com

| Mechanism | Consequence | References |

| Overexpression of MGMT protein and mRNA. | Increased repair of 6-thioguanine-induced DNA adducts, leading to resistance. | tandfonline.com |

| Inhibition of MGMT activity. | Sensitization of resistant cells to 6-thioguanine. | tandfonline.com |

Role of Mismatch Repair (MMR) Deficiency in Thiopurine Tolerance

Alterations in Thiopurine Metabolism Leading to Resistance

The metabolic activation and inactivation of thiopurines are critical determinants of their therapeutic efficacy. Alterations in these metabolic pathways can significantly impact the levels of active metabolites, leading to drug resistance.

Thiopurines are prodrugs that require intracellular conversion to their active metabolites, the 6-thioguanine nucleotides (6-TGNs), to exert their cytotoxic effects. nih.govaacrjournals.org A key enzyme in thiopurine metabolism is Thiopurine S-methyltransferase (TPMT), which catalyzes the methylation of thiopurines. aacrjournals.orgwikipedia.org This methylation is generally considered an inactivation step, shunting the drug away from the activation pathway that produces 6-TGNs. aacrjournals.orgresearchgate.net

In some individuals, there is a preferential metabolism of thiopurines towards the production of methylated metabolites, such as 6-methylmercaptopurine (B131649) (6-MMP), at the expense of the active 6-TGNs. nih.govnih.govresearchgate.net This phenomenon, known as thiopurine hypermethylation, leads to sub-therapeutic levels of 6-TGNs and is a significant cause of therapeutic resistance. nih.govfrontiersin.org Patients who are "hypermethylators" often fail to respond to standard thiopurine therapy. nih.govbmj.com While high TPMT activity can contribute to this phenotype, the underlying mechanisms of hypermethylation are not fully understood and may involve other genetic factors. researchgate.netageb.be

| Metabolic Alteration | Effect on Thiopurine Activity | Consequence | References |

| Thiopurine Hypermethylation | Preferential production of inactive methylated metabolites (e.g., 6-MMP). | Reduced levels of active 6-thioguanine nucleotides (6-TGNs). | nih.govnih.govresearchgate.net |

| High TPMT Activity | Increased methylation and inactivation of thiopurines. | Lower production of 6-TGNs, leading to drug resistance. | aacrjournals.orgwikipedia.orgageb.be |

Beyond hypermethylation by TPMT, other enzymatic pathways contribute to the inactivation of thiopurines. One such pathway involves the enzyme xanthine (B1682287) oxidase (XO), which can metabolize 6-mercaptopurine (B1684380) to the inactive metabolite thiouric acid. nih.gov However, thioguanine itself is not a major substrate for XO. wikipedia.org

Another important inactivation mechanism involves the enzyme cytosolic 5'-nucleotidase II (NT5C2). NT5C2 can dephosphorylate and inactivate the active thioguanine nucleotide metabolites. stanford.edu Activating mutations in the NT5C2 gene have been identified in cases of relapsed acute lymphoblastic leukemia and are associated with resistance to thiopurine chemotherapy. stanford.edunih.gov These mutations lead to a gain-of-function in the NT5C2 enzyme, resulting in increased inactivation of the active drug metabolites and thereby conferring resistance. stanford.edu

| Inactivation Pathway | Enzyme | Mechanism of Resistance | References |

| Dephosphorylation of active metabolites | Cytosolic 5'-nucleotidase II (NT5C2) | Activating mutations in NT5C2 lead to increased inactivation of 6-TGNs. | stanford.edunih.gov |

| Oxidation | Xanthine Oxidase (XO) | Metabolizes 6-mercaptopurine to inactive thiouric acid. | nih.gov |

Thiopurine Hypermethylation and Reduced Active Metabolite Production

Cellular Adaptations and Survival Strategies in Resistant Phenotypes

In addition to specific molecular mechanisms like altered DNA repair and drug metabolism, cells can develop resistance to thiopurines through broader adaptive strategies that promote survival in the presence of the drug. These adaptations can be complex and involve changes in various cellular processes.

When exposed to stressors like chemotherapeutic agents, cells can undergo a process of adaptation to better survive in the new environment. teachmephysiology.com This can involve a stepwise development of resistance, where cells gradually acquire changes that allow them to withstand increasing concentrations of the drug. the-scientist.com This adaptive process can be driven by a combination of genetic and non-genetic changes, leading to a more plastic and resilient cell state. the-scientist.combiorxiv.org

In the context of thiopurine resistance, these adaptations can include:

Upregulation of anti-apoptotic pathways: Resistant cells may overexpress anti-apoptotic proteins, making them less susceptible to the programmed cell death signals initiated by thiopurine-induced DNA damage. nih.gov

Alterations in cell cycle regulation: Resistant cells might develop the ability to arrest their cell cycle in response to DNA damage, allowing more time for repair, or they may continue to cycle despite the damage, indicating a faulty apoptotic response. nih.govnih.gov

Metabolic rewiring: Cells can alter their metabolic pathways to better cope with the stress induced by the drug. the-scientist.com

Upregulation of drug efflux pumps: These pumps can actively transport the drug out of the cell, reducing its intracellular concentration and cytotoxic effect. lumenlearning.comnih.govmdpi.com

Target mimicry: Cells may produce proteins that bind to the drug, sequestering it and preventing it from reaching its intended target. lumenlearning.com

These adaptive strategies represent a dynamic and multifaceted response to therapeutic pressure, contributing to the emergence of drug-resistant phenotypes.

Uncoupling of DNA Damage from Cell Death Pathways

A primary mechanism of action for thiopurines involves the incorporation of their metabolites into DNA, which inflicts damage that should ideally trigger cell death (apoptosis). However, some cancer cells develop resistance by tolerating this damage, a phenomenon achieved by uncoupling the presence of damaged DNA from the activation of apoptotic pathways. oup.com This tolerance is frequently associated with defects in the DNA Mismatch Repair (MMR) system. oup.com

The MMR system's role extends beyond correcting DNA replication errors; it is also crucial for recognizing and responding to certain types of DNA damage, including the lesions caused by thiopurines. oup.com When the MMR system is functional, it recognizes the incorporated thioguanine nucleotides. Instead of repairing the lesion, the MMR system engages in futile repair cycles, leading to the formation of persistent single-strand gaps and double-strand breaks. oup.com These DNA breaks serve as signals that activate checkpoint kinases like ATM and ATR, which in turn activate downstream effectors such as p53 and Chk1/Chk2. researchgate.net This signaling cascade ultimately arrests the cell cycle and initiates apoptosis. oup.comresearchgate.net

In resistant cells, the MMR pathway is often inactivated, for instance, through the loss of expression of key proteins like MSH2 or MLH1. oup.comoup.com In the absence of a functional MMR system, the thiopurine-induced DNA lesions are no longer recognized and processed into lethal DNA breaks. oup.com Consequently, the cell fails to activate the necessary checkpoint and cell-death signaling pathways. oup.com This allows the cell to tolerate the DNA damage and continue to proliferate, effectively rendering the drug non-toxic. oup.com The ability to inactivate the MMR-dependent damage response represents a significant mechanism of drug tolerance, allowing persistent DNA damage to become disconnected from the cell death machinery. oup.com

The process of apoptosis is generally triggered by cellular stresses like DNA damage through intrinsic or extrinsic pathways. mdpi.com The intrinsic pathway, which is relevant here, involves the activation of sensor proteins that lead to the release of cytochrome c from mitochondria, forming an apoptosome and activating caspases to execute cell death. mdpi.com The tumor suppressor protein p53 is a key mediator in this process, transcribing pro-apoptotic genes in response to DNA damage signals. researchgate.netmdpi.com By disabling the MMR system, resistant cells prevent the generation of the DNA break signals required to activate p53 and the subsequent apoptotic cascade, thereby uncoupling the damage from its lethal consequences. oup.com

Competition with Endogenous Purine (B94841) Biosynthesis

Another significant mechanism of resistance to 1-Methylthioguanine involves the cell's intrinsic metabolic pathways, specifically the de novo purine synthesis (DNPS) pathway. Thiopurine metabolites, including methylated forms, can inhibit key enzymes in this pathway, depriving the cell of essential building blocks for DNA and RNA synthesis. mdpi.comaacrjournals.org However, the efficacy of this inhibition can be modulated by the cell's metabolic state and the activity of competing enzymes, leading to resistance.

The enzyme Thiopurine S-methyltransferase (TPMT) plays a critical role in this process. TPMT catalyzes the methylation of thiopurine nucleotides. aacrjournals.orgnih.gov While methylation of 6-mercaptopurine nucleotides creates a potent inhibitor of DNPS (methylthioinosine monophosphate, or MeTIMP), the methylation of thioguanine nucleotides to form methylthioguanine nucleotides is considered an inactivation step that reduces cytotoxicity. aacrjournals.orgnih.govresearchgate.net

In cells with high TPMT activity, thioguanine is rapidly converted to methylthioguanine nucleotides. aacrjournals.orgnih.gov This has two major consequences that contribute to resistance:

Reduced Incorporation into DNA : The formation of methylthioguanine nucleotides lowers the available pool of thioguanine nucleotides (TGNs) that can be incorporated into DNA. Since DNA incorporation is a primary mechanism of cytotoxicity, this reduction leads to decreased DNA damage. aacrjournals.orgnih.gov

Reduced Inhibition of DNPS : Methylthioguanine nucleotides are less effective inhibitors of the DNPS pathway compared to the active TGNs or the methylated metabolites of mercaptopurine. aacrjournals.orgnih.gov

Research using human leukemic cell lines that overexpress TPMT (TPMT+) compared to control cells (MOCK) has provided quantitative evidence for this mechanism. TPMT+ cells were found to be less sensitive to thioguanine, which was associated with lower concentrations of TGNs, higher concentrations of methylthioguanine nucleotides, and significantly less inhibition of de novo purine synthesis. aacrjournals.orgnih.gov This demonstrates that high TPMT activity can shift the metabolic balance away from the production of active cytotoxic metabolites and towards inactive methylated forms, allowing the endogenous purine biosynthesis pathway to effectively "compete" with and overcome the drug's inhibitory effects. aacrjournals.orgnih.gov Individuals with naturally high TPMT activity may exhibit therapeutic resistance to thiopurines for this reason. mayocliniclabs.com

| Cell Line | Thioguanine Nucleotide Concentration (pmol/5 x 106 cells) | Methylthioguanine Nucleotide Concentration (pmol/5 x 106 cells) | Inhibition of De Novo Purine Synthesis (%) | Deoxythioguanosine Incorporation into DNA (%) | Thioguanine IC50 (µM) |

|---|---|---|---|---|---|

| MOCK (Low TPMT) | 1515 ± 183 | 27 ± 10 | 95 | 7.2 ± 2.0 | 0.55 ± 0.19 |

| TPMT+ (High TPMT) | 917 ± 282 | 252 ± 34 | 13 | 2.0 ± 0.6 | 1.10 ± 0.12 |

Preclinical and Translational Research on 1 Methylthioguanine

Efficacy Studies in Disease Models (e.g., Leukemia, Inflammatory Bowel Disease)

1-Methylthioguanine, also known as S6-methylthioguanine (S6mG), is a critical methylated metabolite of the thiopurine drug 6-thioguanine (B1684491) (6-TG). Preclinical research has focused on understanding its cytotoxic effects, which are central to the therapeutic efficacy of its parent compound in diseases like acute lymphoblastic leukemia (ALL) and inflammatory bowel disease (IBD).

The proposed mechanism of action involves the metabolic activation of thiopurine prodrugs to 6-thioguanine nucleotides (TGNs), which are then incorporated into DNA. nih.gov Following incorporation, the DNA-bound thioguanine undergoes methylation in the presence of S-adenosyl-L-methionine to form S6-methylthioguanine. nih.govnih.gov This methylated adduct is highly miscoding, preferentially pairing with thymine (B56734) instead of cytosine during DNA replication. The resulting S6mG:T mispair is recognized by the post-replicative mismatch repair (MMR) system, triggering futile cycles of DNA repair that ultimately lead to strand breaks, a G2-M cell cycle arrest, and apoptosis (cell death). nih.govnih.gov

In preclinical models of ALL, 6-thioguanine has demonstrated greater potency than the more commonly used thiopurine, 6-mercaptopurine (B1684380). nih.gov This is attributed to its more direct intracellular activation pathway. nih.gov The efficacy of 6-TG is directly linked to the formation of its DNA metabolites. Studies in various human cancer cell lines have quantified the conversion of guanine (B1146940) to DNA-incorporated 6-thioguanine (DNA-SG) and its subsequent methylation to S6-methylthioguanine (DNA-S6mdG) following treatment with 6-TG. These studies underscore the role of S6mG as the ultimate cytotoxic lesion. nih.gov

For instance, treatment of Jurkat T-leukemia cells with 3 μM of 6-thioguanine for 24 hours resulted in approximately 10% of the DNA guanine being replaced by 6-thioguanine. nih.gov The subsequent conversion to the critical S6-methylthioguanine adduct, although a small fraction of the total incorporated thioguanine, is considered the primary driver of cytotoxicity. nih.gov In the context of IBD, 6-thioguanine is often employed as a second-line therapy for patients who are intolerant or resistant to conventional thiopurines, with its efficacy attributed to the same cytotoxic mechanisms observed in leukemia models.

Table 1: Incorporation and Methylation of 6-Thioguanine in Human Cancer Cell Lines

This table shows the percentage of genomic guanine replaced by 6-thioguanine (SG) and the subsequent conversion of SG to S6-methylthioguanine (S6mdG) in the DNA of various human cancer cell lines after 24-hour treatment with 3 μM 6-thioguanine. nih.gov

| Cell Line | Disease Model | % Guanine Replaced by SG | % SG Converted to S6mdG |

| Jurkat T | Leukemia | ~10% | <0.02% |

| HL-60 | Leukemia | ~7.4% | <0.02% |

| CCRF-CEM | Leukemia | ~7% | <0.02% |

| K-562 | Leukemia | ~3% | <0.02% |

| HCT-116 | Colon Cancer | 0.2% | ~0.005% |

Combination Therapy Regimens Involving 1-Methylthioguanine